molecular formula C20H20FNO5S2 B2979172 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide CAS No. 898431-97-5

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide

Cat. No. B2979172
CAS RN: 898431-97-5
M. Wt: 437.5
InChI Key: ODHOJWPTKQONEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide, also known as FTY720, is a novel immunosuppressant drug that has been extensively studied for its therapeutic potential in various diseases. The chemical structure of FTY720 is derived from a natural product, myriocin, which was isolated from the fungus Isaria sinclairii. FTY720 has been shown to have a unique mechanism of action that involves the modulation of sphingosine-1-phosphate (S1P) receptors.

Mechanism of Action

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has a unique mechanism of action that involves the modulation of S1P receptors. S1P is a bioactive lipid that plays a critical role in various physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide is phosphorylated by sphingosine kinase 2 (SphK2) to form 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide-phosphate (FTY-P), which acts as an agonist for S1P receptors. FTY-P induces the internalization and degradation of S1P receptors on lymphocytes, resulting in the sequestration of lymphocytes in lymphoid tissues and the circulation. This leads to the reduction of lymphocyte trafficking to peripheral tissues, including the central nervous system, which is critical in the pathogenesis of multiple sclerosis.
Biochemical and Physiological Effects:
4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has several biochemical and physiological effects, including the modulation of lymphocyte trafficking, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been shown to reduce the number of circulating lymphocytes, particularly T cells and B cells, by inducing their sequestration in lymphoid tissues. This leads to the reduction of lymphocyte trafficking to peripheral tissues, including the central nervous system, which is critical in the pathogenesis of multiple sclerosis. 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ, by lymphocytes and monocytes. This leads to the reduction of inflammation in various diseases, including multiple sclerosis and transplant rejection. In cancer, 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its unique mechanism of action, which makes it a promising therapeutic agent for various diseases. 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has also been extensively studied in preclinical and clinical trials, which provide valuable data on its safety and efficacy. However, 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has several limitations, including its complex synthesis method, which requires expertise in organic chemistry. 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide is also a potent immunosuppressant, which may increase the risk of infections and malignancies.

Future Directions

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has several future directions for research, including the development of novel analogs with improved pharmacological properties and the identification of new therapeutic indications. One of the promising directions is the development of 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide analogs with improved selectivity for S1P receptors and reduced immunosuppressive effects. Another direction is the identification of new therapeutic indications, such as autoimmune diseases, inflammatory bowel disease, and graft-versus-host disease. The use of 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide in combination with other immunosuppressive agents or chemotherapy may also enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide involves several steps, including the protection of the hydroxyl group on the furan ring, the reaction of the protected furan with tosyl chloride, the deprotection of the hydroxyl group, and the coupling of the resulting tosylated furan with the sulfonamide. The final product is obtained after purification by column chromatography. The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, transplant rejection, and cancer. In multiple sclerosis, 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been shown to reduce the frequency and severity of relapses and to slow the progression of disability. In transplant rejection, 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been shown to improve graft survival and reduce the incidence of acute rejection. In cancer, 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO5S2/c1-14-5-8-17(9-6-14)28(23,24)20(18-4-3-11-27-18)13-22-29(25,26)19-10-7-16(21)12-15(19)2/h3-12,20,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHOJWPTKQONEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.